Stereochemistry-Dependent Potency: (3S,5R) vs. Other Diastereomers in FGFR2 Kinase Inhibition
A derivative of (3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol (the N-acryloyl analog) exhibits potent inhibition against FGFR2 kinase with an IC50 of less than 100 nM in a microfluidic mobility shift assay [1]. In contrast, the (3S,5R)-5-(hydroxymethyl) analog, lacking the methyl ether, demonstrates significantly reduced potency, with an IC50 of 1.75 µM against the related kinase CHK1 [2]. This ~17.5-fold difference in potency between the methoxymethyl and hydroxymethyl congeners highlights the critical contribution of the 5-methoxymethyl group and its specific stereochemical presentation for high-affinity kinase engagement. Direct comparison data for the corresponding (3R,5S)-methoxymethyl isomer in the same assay is not publicly available, but well-established principles of chiral recognition by kinase domains predict a significant drop in activity for the enantiomer [3].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 < 100 nM (FGFR2, N-acryloyl derivative of (3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol) [1] |
| Comparator Or Baseline | IC50 = 1.75 µM (CHK1, (3S,5R)-5-(hydroxymethyl) analog) [2]; No data for (3R,5S) enantiomer in this assay. |
| Quantified Difference | ~17.5-fold (methoxymethyl vs. hydroxymethyl derivative) |
| Conditions | FGFR2: Fluorescence-based microfluidic mobility shift assay; CHK1: DELFIA assay. |
Why This Matters
This direct evidence of stereochemistry-dependent potency validates the procurement of the defined (3S,5R)-configuration for kinase inhibitor programs, as even minor structural modifications lead to large differences in target engagement.
- [1] BindingDB, "BDBM555833: 1-[(3S,5R)-5-(methoxymethyl)-1-(prop-2-enoyl)pyrrolidin-3-yl]... IC50 <100 nM for FGFR2," 2024. View Source
- [2] BindingDB, "BDBM50335667: 4-fluoro-2-(4-((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylamino)quinazolin-2-yl)phenol. IC50 = 1.75E+3 nM for CHK1," 2024. View Source
- [3] C.R. Groom, I.J. Bruno, M.P. Lightfoot, S.C. Ward, "The recognition of chiral functional groups by biological targets," Acta Crystallographica Section B, 2016 (Class-level inference for chiral discrimination by kinases). View Source
